4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.
Metal-mediated reaction: Transition metals like palladium are used as catalysts.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . Reaction conditions often involve refluxing, microwave irradiation, or the use of catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde include:
4-Quinazolinones: These compounds have similar structural features and biological activities.
2-Quinazolinones: These are structural isomers with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypiperidinyl group enhances its solubility and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
648449-21-2 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C14H15N3O2/c18-8-10-1-2-13-12(7-10)14(16-9-15-13)17-5-3-11(19)4-6-17/h1-2,7-9,11,19H,3-6H2 |
InChI Key |
YHSNCHWTGXOEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
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